molecular formula C23H16O4 B4585625 2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzoate CAS No. 6145-09-1

2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzoate

Cat. No. B4585625
CAS RN: 6145-09-1
M. Wt: 356.4 g/mol
InChI Key: OERYRGSBWATACY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen derivatives often involves strategies such as the Friedel-Crafts acylation, domino reactions, and multicomponent reactions. For example, Bam and Chalifoux (2018) described a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a domino reaction sequence involving Friedel-Crafts acylation, vinyl carbocation trapping, and demethylation under Lewis acid-promoted conditions (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of "2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzoate" has been characterized by X-ray crystallography, which reveals details about the orientation of the chromen-2-one ring relative to the 4-methylbenzoate side chain. Abou et al. (2012) reported that in the crystal structure, the chromen-2-one ring and the 4-methylbenzoate side chain are inclined to one another at significant dihedral angles, indicating a degree of spatial separation between these functional groups (Abou et al., 2012).

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Raval et al. (2012) demonstrated the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds, related to 2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzoate, showed significant antibacterial and antifungal activities.

  • Catalyzed Oxidative Cyclization : Youn and Eom (2005) developed a method for converting aryl homoallyl ethers to chromenes, including those related to this compound, using a Pd-catalyzed pathway (Youn & Eom, 2005).

  • Efficient Synthesis in Aqueous Media : Khalilzadeh et al. (2011) described an efficient synthesis method for related 2-phenyl-4H-furo[3,2-c] chromen derivatives in aqueous media, highlighting the potential for environmentally friendly production processes (Khalilzadeh et al., 2011).

  • Antibacterial Effects and New Derivatives : Behrami and Dobroshi (2019) synthesized new compounds, including 4-hydroxy-chromen-2-one derivatives, and evaluated their antibacterial activity. These compounds demonstrated high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

  • Synthesis and Microbial Activity of Pyrazolin-5-one Derivatives : A study by Mostafa et al. (2013) involved the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. These compounds were tested against various bacteria and fungi, showing potential as antimicrobial agents (Mostafa et al., 2013).

  • Photocatalytic Properties for Environmental Applications : A 2021 study by Lu et al. investigated the photocatalytic properties of coordination polymeric architectures involving 2-oxo-2H-chromen-7-yl derivatives. These materials showed promise in the degradation of organic dye pollutants (Lu et al., 2021).

  • Highly Sensitive Probe for Ion Detection : Mani et al. (2018) synthesized a compound that acts as a sensitive probe for detecting Cr3+ ions in living cells, demonstrating its utility in biological and environmental monitoring (Mani et al., 2018).

properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-15-7-9-17(10-8-15)23(25)26-18-11-12-19-20(16-5-3-2-4-6-16)14-22(24)27-21(19)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERYRGSBWATACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364460
Record name (2-oxo-4-phenylchromen-7-yl) 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6145-09-1
Record name (2-oxo-4-phenylchromen-7-yl) 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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